4,7-Dichloropyrido[3,2-d]pyrimidine
Overview
Description
4,7-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. This compound is part of the pyrido[3,2-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which 4,7-dichloropyrido[3,2-d]pyrimidine belongs, have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Biochemical Pathways
Pyridopyrimidines have been studied for their potential in the development of new therapies , suggesting that they may influence a variety of biochemical pathways.
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This could potentially impact the bioavailability of this compound.
Action Environment
It is generally important to consider factors such as temperature, ph, and the presence of other substances when considering the action of a compound .
Biochemical Analysis
Biochemical Properties
4,7-Dichloropyrido[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can impact cell proliferation and survival. Furthermore, it can influence the expression of various genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including altered cell proliferation and apoptosis . These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit key enzymes and disrupt normal cellular processes. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which introduce functional groups into the compound, making it more water-soluble and easier to excrete . This metabolism can also produce active metabolites that contribute to the compound’s biological effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. For example, this compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be phosphorylated by kinases, which can influence its localization and activity. Additionally, this compound can interact with specific organelles, such as mitochondria, where it can modulate metabolic processes and cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloropyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the use of triphosgene and thionyl chloride under reflux conditions . Another approach involves selective cross-coupling reactions, where the starting material undergoes sequential or one-pot reactions to achieve the desired chlorinated product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes, utilizing efficient and cost-effective reagents to maximize yield and purity. These methods are optimized for scalability and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SnAr) reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction Reactions: While specific examples are less common, the compound’s structure allows for potential oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and sodium azide, often under mild to moderate heating.
Oxidation and Reduction: Potential reagents could include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with amines can yield aminopyridopyrimidines, while azide substitution can lead to azidopyridopyrimidines .
Scientific Research Applications
4,7-Dichloropyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, showing promise in the development of anti-cancer therapies.
Biological Studies: The compound’s derivatives are studied for their antiproliferative activities against various cancer cell lines.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrido[3,2-d]pyrimidine: Another chlorinated derivative with similar chemical properties.
Pyrido[3,4-d]pyrimidine Analogues: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness
4,7-Dichloropyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo selective nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4,7-dichloropyrido[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAIXQRKSCKULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80847172 | |
Record name | 4,7-Dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80847172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917757-12-1 | |
Record name | 4,7-Dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80847172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dichloropyrido[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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